molecular formula C17H28N2O3 B2616426 1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2361889-53-2

1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2616426
CAS No.: 2361889-53-2
M. Wt: 308.422
InChI Key: TUMPITZDKJMPLO-UHFFFAOYSA-N
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Description

1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with appropriate carbonyl compounds under controlled conditions. For instance, the reaction of piperidine with 2-hydroxypropan-2-one in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and microwave irradiation have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one
  • 1-(2-Furylmethyl)piperidin-4-one
  • 1-(4-Fluoro-2-methylphenyl)piperidin-4-one

Uniqueness

1-(4-(4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both piperidine and carbonyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[4-[4-(2-hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-4-15(20)18-9-5-13(6-10-18)16(21)19-11-7-14(8-12-19)17(2,3)22/h4,13-14,22H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPITZDKJMPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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